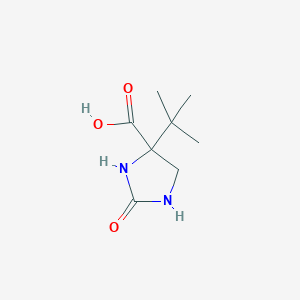

![molecular formula C19H20N4O B2744868 N-[2-(dimethylamino)ethyl]-2-(pyridin-2-yl)quinoline-4-carboxamide CAS No. 879918-77-1](/img/structure/B2744868.png)

N-[2-(dimethylamino)ethyl]-2-(pyridin-2-yl)quinoline-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

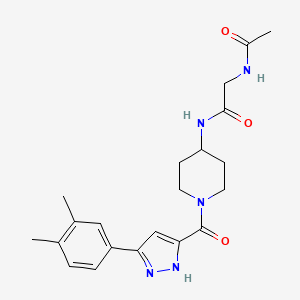

N-[2-(dimethylamino)ethyl]-2-(pyridin-2-yl)quinoline-4-carboxamide is a complex organic compound known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its quinoline and pyridine moieties, which contribute to its unique chemical properties and biological activities.

Mecanismo De Acción

Target of Action

The primary target of N-[2-(dimethylamino)ethyl]-2-(pyridin-2-yl)quinoline-4-carboxamide is DNA. It acts as a DNA-intercalating agent . DNA intercalation is a process where a molecule is inserted between the base pairs in the DNA double helix, disrupting the normal functioning of the DNA molecule.

Pharmacokinetics

The pharmacokinetics of this compound involve rapid clearance of radioactivity (parent drug and metabolites) from blood and major organs. It also shows rapid hepatobiliary clearance and renal excretion . The bioavailability of this compound may be influenced by these factors.

Result of Action

The result of the compound’s action is cytotoxicity in various cell lines. It has been found to be cytotoxic in in vitro assays with an IC 50 of 1.4–1.8 μm, 0.4–0.6 μm, 1.3–1.6 μm, and 24–36 μm, respectively, in HT29, U87MG, and A375M cell lines .

Análisis Bioquímico

Cellular Effects

Therefore, it is not possible to provide a detailed account of its influence on cell function, cell signaling pathways, gene expression, and cellular metabolism .

Temporal Effects in Laboratory Settings

There is currently no available information on the temporal effects of N-[2-(dimethylamino)ethyl]-2-(pyridin-2-yl)quinoline-4-carboxamide in laboratory settings .

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models have not been studied .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)ethyl]-2-(pyridin-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4-quinolinecarboxylic acid with N,N-dimethylaminoethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine). The reaction is usually carried out in an anhydrous solvent such as dichloromethane under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

N-[2-(dimethylamino)ethyl]-2-(pyridin-2-yl)quinoline-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced quinoline derivatives.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized using reagents like N-bromosuccinimide (NBS).

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: N-bromosuccinimide (NBS) in an organic solvent like chloroform.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Reduced quinoline derivatives.

Substitution: Halogenated pyridine derivatives.

Aplicaciones Científicas De Investigación

N-[2-(dimethylamino)ethyl]-2-(pyridin-2-yl)quinoline-4-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a DNA intercalator, which can affect DNA replication and transcription processes.

Medicine: Explored for its antitumor properties, particularly in the treatment of solid tumors such as lung adenocarcinoma.

Industry: Utilized in the development of photoinitiators for polymerization reactions under LED light.

Comparación Con Compuestos Similares

Similar Compounds

N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide (DACA): Another DNA intercalator with similar antitumor properties.

Mitoxantrone: A topoisomerase II inhibitor used in cancer treatment.

Amsacrine: An antineoplastic agent that intercalates into DNA and inhibits topoisomerase II.

Uniqueness

N-[2-(dimethylamino)ethyl]-2-(pyridin-2-yl)quinoline-4-carboxamide is unique due to its dual functionality, combining the properties of both quinoline and pyridine rings. This dual functionality enhances its ability to interact with biological targets and makes it a versatile compound for various applications in research and industry.

Propiedades

IUPAC Name |

N-[2-(dimethylamino)ethyl]-2-pyridin-2-ylquinoline-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O/c1-23(2)12-11-21-19(24)15-13-18(17-9-5-6-10-20-17)22-16-8-4-3-7-14(15)16/h3-10,13H,11-12H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJUTYBQZKPNCFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

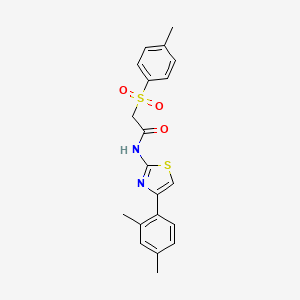

![1-{4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl}-4-methylpiperazine](/img/structure/B2744786.png)

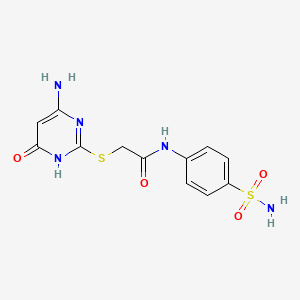

![4-chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B2744788.png)

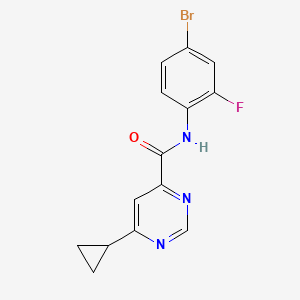

![4-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-methylsulfanylpyrimidine-5-carboxylic acid](/img/structure/B2744791.png)

![2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2744796.png)